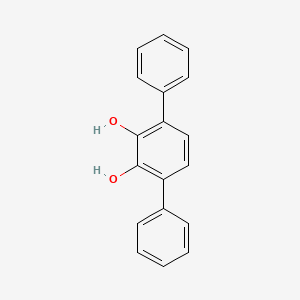
3,6-Diphenylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenylbenzene-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with two phenyl groups (-C6H5) at the 3 and 6 positions. This compound belongs to the class of diols, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Diphenylbenzene-1,2-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and reaction parameters is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3,6-Diphenylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,6-Diphenylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and aromaticity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diol (Catechol): Similar structure but lacks the phenyl groups.
3,5-Diphenylbenzene-1,2-diol: Similar structure with phenyl groups at different positions.
1,2-Diphenylethane-1,2-diol: Similar diol structure but with an ethane backbone instead of a benzene ring.
Uniqueness
3,6-Diphenylbenzene-1,2-diol is unique due to the specific positioning of the phenyl groups, which influences its chemical properties and reactivity. This structural arrangement can lead to distinct interactions and applications compared to other similar compounds .
Properties
CAS No. |
28911-15-1 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3,6-diphenylbenzene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12,19-20H |
InChI Key |
NMVRYVCIBYSZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



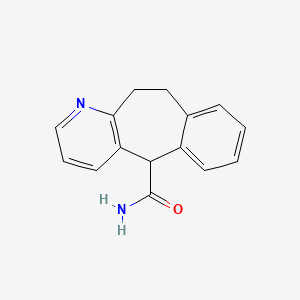
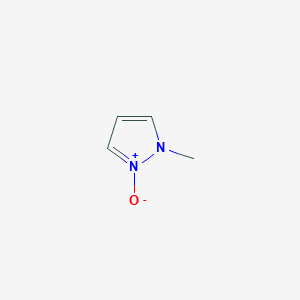

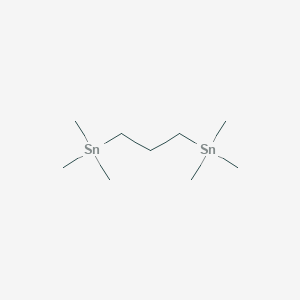
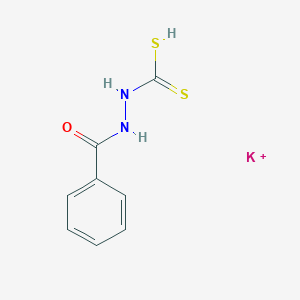
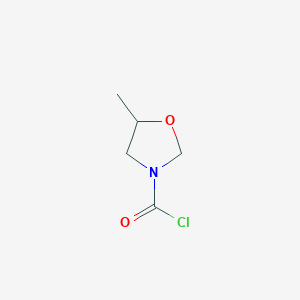
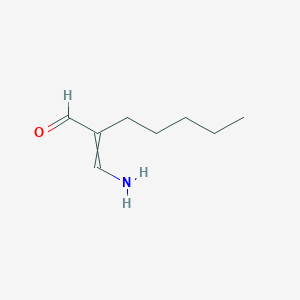


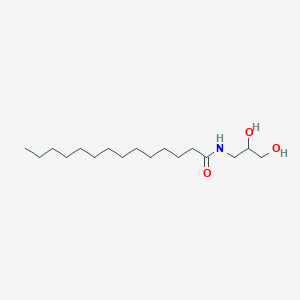
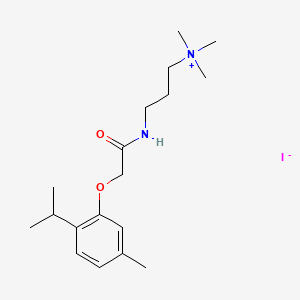
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
